molecular formula C17H14FN7O2 B4727118 ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B4727118
M. Wt: 367.3 g/mol
InChI Key: DWBMOXHKVVHQNG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and an ethyl 5-aminopyrazole-4-carboxylate moiety. Its molecular formula is C₁₂H₁₂FN₃O₂, with a molecular weight of 249.24 g/mol and a melting point of 153–154°C . The compound is synthesized via condensation reactions involving hydrazine derivatives and ethoxymethylenecyanoacetate, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .

Properties

IUPAC Name

ethyl 5-amino-1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7O2/c1-2-27-17(26)12-7-23-25(14(12)19)16-13-8-22-24(15(13)20-9-21-16)11-5-3-10(18)4-6-11/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBMOXHKVVHQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H12FN3O2C_{12}H_{12}FN_{3}O_{2} and belongs to the pyrazole family, which is known for a wide range of biological activities. The presence of a fluorophenyl group enhances its pharmacological properties, making it a subject of interest in drug development.

Target Enzymes and Pathways
this compound primarily targets Mitogen-Activated Protein Kinase 14 (MAPK14) . This interaction is significant as MAPK14 is involved in numerous cellular processes including gene expression, cell proliferation, and apoptosis. The compound likely modulates the MAPK signaling pathway by inhibiting enzyme activity, which can lead to altered cellular responses to various stimuli such as inflammation and growth factors .

Biological Activities

The biological activities of this compound have been categorized into several key areas:

1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values for COX-2 inhibition have been recorded at levels comparable to established anti-inflammatory drugs like celecoxib .

2. Anticancer Potential
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. The structural modifications in this compound may enhance its efficacy against specific cancer types .

3. Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Studies have highlighted their effectiveness against a range of pathogens, suggesting that this compound may also exhibit similar activities .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

Study Findings
Iovu et al. (2003)Reported antibacterial and antifungal activities of pyrazole derivatives.
Bruno et al. (1990)Found significant antiarrhythmic effects linked to pyrazole compounds.
Cottineau et al. (2002)Highlighted hypoglycemic effects in certain pyrazole derivatives.
Smith et al. (2001)Demonstrated anti-inflammatory properties through COX inhibition studies.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general insights can be drawn from related compounds within the pyrazole class. These compounds often exhibit favorable absorption characteristics and metabolic stability, which are critical for therapeutic efficacy.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14FN7O2
  • IUPAC Name : Ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate
  • CAS Number : 1010870-04-8

The compound features a pyrazole core, which is known for its diverse biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties by potentially improving binding affinity to target proteins.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cancer progression and metastasis .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This potential has been explored in various studies focusing on chronic inflammatory diseases, where pyrazole derivatives have shown promise in reducing inflammation markers .

Agricultural Applications

In addition to its pharmaceutical potential, this compound could serve as a building block for agrochemicals. Pyrazole compounds are often used in the development of herbicides and fungicides due to their ability to disrupt biological processes in pests while being less harmful to crops .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of pyrazole derivatives, including ethyl 5-amino compounds. The results indicated that these compounds effectively reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting their potential use as therapeutic agents for inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety at position 4 of the pyrazole ring undergoes base-mediated hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or bioactivity.

Reaction Data:

Reagent/ConditionsProductYieldSource
1N LiOH in MeOH, reflux5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid95%
KOH in iPrOH, 80°CSame carboxylic acid72%

Mechanism : Nucleophilic acyl substitution by hydroxide ion, followed by acid workup to isolate the carboxylic acid .

Functionalization of the 5-Amino Group

The primary amino group at position 5 participates in condensation reactions to form Schiff bases or heterocyclic derivatives. For example:

Reaction with Formamide or Triethyl Orthoformate:

Reagent/ConditionsProductYieldSource
Formamide, refluxPyrazolo[3,4-d]pyrimidin-4(3H)-one~70%
Triethyl orthoformate, catalytic acid5-Ethoxymethylene-aminopyrazole-4-carbonitrile65%

Applications : These derivatives are precursors to fused triazolo-pyrimidines (e.g., pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine) via cyclization with benzhydrazide .

Cyclocondensation with Active Methylene Compounds

The pyrazolo-pyrimidine core reacts with active methylene reagents (e.g., malononitrile, acetylacetone) to form multi-substituted heterocycles.

Example Reaction:

ReagentProductKey ConditionsSource
MalononitrilePyrazolo[4,3-e]triazolo[1,5-c]pyrimidineEthanol, reflux
Phenacyl cyanide4-Iminopyrazolo[3,4-d]pyrimidin-5-ylamineRoom temperature

Mechanistic Insight : The amino group initiates nucleophilic attack on the electrophilic carbon of the methylene compound, followed by cyclization .

Electrophilic Substitution at the Pyrimidine Ring

The pyrimidine moiety undergoes halogenation or arylation under catalytic conditions. For example:

Reaction TypeReagentProductNotesSource
ArylationArylboronic acid, Pd catalyst4-Arylpyrazolo[3,4-d]pyrimidineRequires Suzuki coupling conditions

Limitations : Direct substitution at the pyrimidine ring is sterically hindered by the adjacent pyrazole system .

Functional Group Interconversion at the 4-Fluorophenyl Substituent

The 4-fluorophenyl group exhibits limited reactivity under standard conditions but participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) when activated.

Example:

ReactionReagentOutcomeSource
AminationPd(OAc)₂, Xantphos4-(Dialkylamino)phenyl derivativeRequires high temperatures

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 140°C leads to decomposition into aminomercaptopyrimidine derivatives .

  • pH Sensitivity : The ester group hydrolyzes slowly in aqueous acidic conditions (pH < 3) .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related pyrazolo-pyrimidine/pyrazole derivatives:

Compound Name Structural Features Key Differences Synthesis Method References
Ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate Pyrazolo[3,4-d]pyrimidine core, 4-fluorophenyl, ethyl ester Reference compound; unique ester and fluorophenyl combination Condensation of hydrazine derivatives with ethoxymethylenecyanoacetate
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) Dihydro-pyrazole ring, 4-fluorophenyl, aldehyde group Reduced pyrazole ring; lacks pyrimidine fusion Cyclocondensation of chalcones with hydrazine
5-Methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 6a, ) Tricyclic pyrazolo-triazolopyrimidine, trifluoromethyl substituent Additional triazole ring; trifluoromethyl enhances lipophilicity Cyclization of hydrazinyl intermediates with triethyl orthoformate
1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 28, ) Dichlorophenyl substituent, pyrazolo[3,4-d]pyrimidine core, amine group Chloro substituents increase electron-withdrawing effects Reaction of 5-amino-pyrazole-4-carbonitrile with triethyl orthoformate
5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives () Carboxylic acid group, fluorobenzoylamino substituent Acidic group vs. ethyl ester; impacts solubility and bioavailability Condensation with fluorobenzoyl chlorides

Substituent Effects on Bioactivity

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances metabolic stability and binding affinity via hydrophobic interactions and reduced steric hindrance .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound may improve cell membrane permeability compared to carboxylic acid derivatives (), which are more polar and less bioavailable .

Pharmacological Implications

While direct activity data for the target compound are absent, structural analogs highlight trends:

  • Anticancer Potential: Pyrazolo[3,4-d]pyrimidines (e.g., ) inhibit kinase enzymes or induce apoptosis via pyrimidine scaffold interactions .
  • Anti-Inflammatory Activity : Ureido-linked pyrazoles () target cyclooxygenase (COX) or interleukin pathways .
  • Metabolic Stability: Fluorine and ester groups in the target compound may enhance pharmacokinetic profiles compared to non-fluorinated or acidic analogs .

Q & A

Basic: What are the key synthetic strategies for preparing ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step heterocyclic coupling and functionalization. A common approach includes:

  • Cyclocondensation : Reacting pyrazole-4-carboxylate precursors (e.g., ethyl acetoacetate derivatives) with phenylhydrazine or hydrazine hydrate under reflux conditions to form the pyrazole core .
  • Pyrazolo-pyrimidine coupling : Introducing the 4-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling. For example, 5-amino-pyrazole intermediates can react with fluorophenyl-substituted pyrimidines using transition-metal catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures .
  • Esterification : Final carboxylate ester formation via acid-catalyzed esterification (e.g., using ethanol/H₂SO₄) .
    Methodological Note : Optimize reaction temperatures (reflux vs. room temperature) to control regioselectivity, as seen in pyrazolo[3,4-d]pyrimidine syntheses .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on spectral and crystallographic analysis :

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., fluorine-induced shifts in the 4-fluorophenyl group and pyrazole NH signals) .
  • IR : Carboxylate ester C=O stretches (~1700 cm⁻¹) and pyrazole N-H bends (~3400 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related pyrazole-4-carboxylate derivatives .
    Methodological Note : Use deuterated DMSO for NMR to enhance solubility of aromatic heterocycles .

Basic: What analytical methods are recommended for assessing purity and quantifying this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) are standard. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks .
    Methodological Note : Calibrate HPLC against a certified reference standard to ensure ≤95% purity thresholds .

Advanced: How can reaction conditions be optimized to improve yields in pyrazolo-pyrimidine coupling steps?

Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for aryl-aryl bonds, minimizing side-product formation .
  • Solvent systems : Degassed DMF/water (4:1) enhances solubility of boronic acid derivatives and reduces oxidation .
  • Temperature control : Maintain 80–100°C for 12–24 hours to ensure complete coupling while avoiding decomposition .
    Data Contradiction : Some protocols report room-temperature success with iodine as an additive, but yields may drop by 15–20% compared to heated conditions .

Advanced: What computational tools are suitable for predicting the reactivity or binding affinity of this compound?

  • DFT calculations : Model transition states for nucleophilic substitution at the pyrimidine C4 position using Gaussian or ORCA software .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase targets (e.g., CDK or EGFR), leveraging pyrazolo[3,4-d]pyrimidine’s known inhibitory activity .
  • Reaction path search : ICReDD’s quantum-chemical workflows can predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Advanced: How should researchers resolve conflicting spectral data (e.g., unexpected NMR signals) in structural characterization?

  • Isotopic labeling : Synthesize deuterated analogs to assign overlapping ¹H NMR signals (e.g., pyrazole NH vs. aromatic protons) .
  • 2D NMR : Employ HSQC and HMBC to correlate ambiguous signals with adjacent carbons .
  • Crystallographic validation : Resolve discrepancies via single-crystal X-ray diffraction, particularly for regioisomeric byproducts .
    Case Study : In pyrazolo[3,4-d]pyrimidines, misassignment of C4 vs. C2 substitution is common; crystallography definitively resolves this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate

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